

In-depth Analysis of Hdac-IN-56: Preclinical Animal Model Applications and Protocols

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Compound of Interest

Compound Name: Hdac-IN-56

Cat. No.: B12383073

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Introduction

Hdac-IN-56, also identified as (S)-17b, is a potent and orally active inhibitor of class I histone deacetylases (HDACs).^{[1][2][3][4][5]} Specifically, it demonstrates significant inhibitory activity against HDAC1 and HDAC2, with moderate activity against HDAC3 and minimal effect on HDACs 4-11.^{[1][2][3][4][5]} This selectivity profile makes **Hdac-IN-56** a valuable research tool for investigating the specific roles of class I HDACs in various pathological processes, particularly in oncology. Preclinical studies have highlighted its antitumor activity, which is associated with the induction of G1 cell cycle arrest and apoptosis, alongside an increase in the intracellular levels of acetylated histone H3 and the cell cycle inhibitor p21.^{[1][2][3][4]}

This document provides a comprehensive overview of the available preclinical data on **Hdac-IN-56**, with a focus on its application in animal models. It includes a summary of its biological activity, detailed experimental protocols for in vivo studies, and a discussion of its mechanism of action.

Quantitative Data Summary

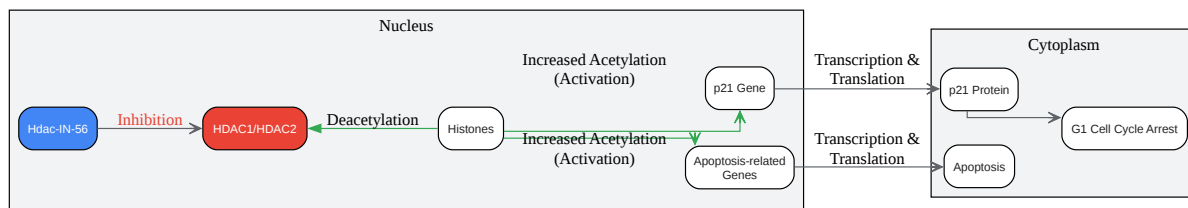
The following table summarizes the in vitro inhibitory activity of **Hdac-IN-56** against various HDAC isoforms. This data is crucial for understanding its selectivity and for interpreting the results of in vivo studies.

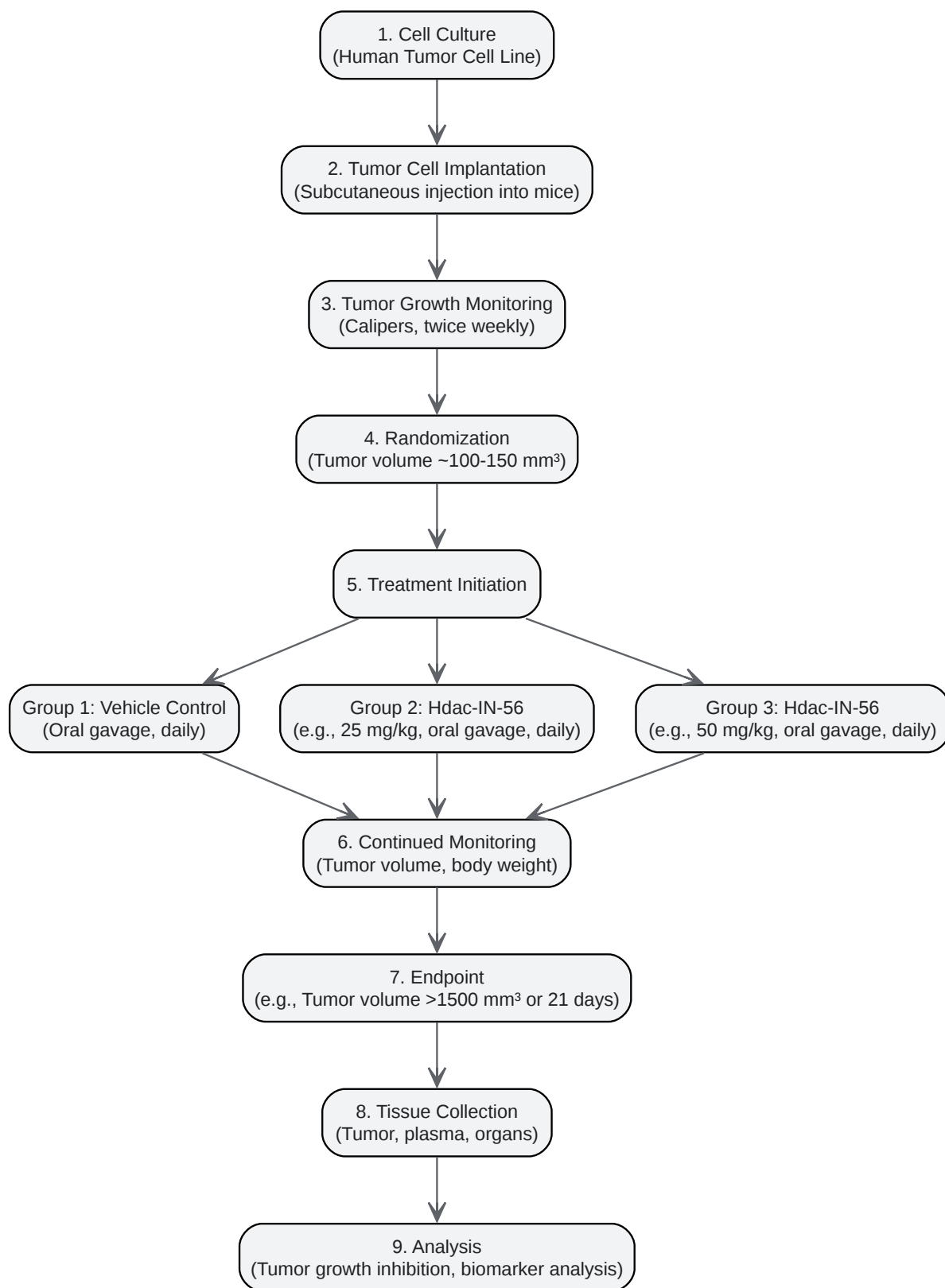
Target	IC50 (nM)
HDAC1	56.0 ± 6.0
HDAC2	90.0 ± 5.9
HDAC3	422.2 ± 105.1
HDAC4-11	>10,000

Table 1: In vitro inhibitory activity of Hdac-IN-56 against a panel of HDAC isoforms.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Signaling Pathway

Hdac-IN-56 primarily exerts its effects by inhibiting the deacetylation of histone and non-histone proteins, leading to changes in gene expression and cellular processes. The diagram below illustrates the key signaling pathway affected by **Hdac-IN-56**.





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